molecular formula C9H12O5 B3031456 Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 36717-48-3

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No. B3031456
CAS RN: 36717-48-3
M. Wt: 200.19 g/mol
InChI Key: PGMYNVMHWVMOPP-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as furans. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound features various functional groups, including an ester group, an ethoxy group, and a ketone, which contribute to its reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of related furan derivatives has been explored in several studies. For instance, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, a compound with a similar structure, was synthesized through the rearrangement of its parent compound and used to create a series of pyridazines . Another study reported the synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using a one-pot multicomponent reaction catalyzed by PTSA . These methods highlight the versatility of furan derivatives in organic synthesis and their potential as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of furan derivatives is often confirmed using spectroscopic techniques such as FTIR, HRESI-MS, and NMR . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Furan derivatives exhibit a range of chemical behaviors. For example, 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans can undergo reactions with various nucleophiles, leading to ring opening and closure or decarboxylation processes . Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates have been shown to react with alcohols in the presence of concentrated aqueous HCl to yield corresponding derivatives . These reactions demonstrate the reactivity of the furan ring and its susceptibility to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their functional groups. The presence of an ester group, for example, can affect the compound's solubility and boiling point. The reactivity of the furan ring itself is also a significant factor, as it can participate in various chemical reactions, contributing to the compound's overall behavior in different environments. While specific data on the physical and chemical properties of ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is not provided, studies on similar compounds can offer insights into its potential properties .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is used in various synthetic reactions. For instance, it reacts with alcohols in the presence of aqueous HCl to yield 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives. These reactions have been studied using quantum chemical calculations (Ivanov et al., 2018).

Role in Alkaloid Synthesis

  • This compound plays a crucial role in synthesizing naturally occurring alkaloids. For instance, it has been used in the synthesis of isomaculosidine, starting from readily available 2,4-dimethoxyaniline and ethyl-2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate through a series of steps involving thermal cyclization and methylation (Lin et al., 1987).

Applications in Cardiovascular Research

  • Derivatives of ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate have been synthesized and evaluated for their anti-arrhythmic activity and cardiovascular effects. Some derivatives exhibited significant activities in inhibiting heart rate (蘇怡芳, 2006).

Organic Synthesis and Pharmaceutical Research

  • This compound is also involved in the synthesis of various organic and pharmaceutical compounds. For example, it is used in creating pyranone and thiazole derivatives, which are significant in medicinal chemistry for their potential therapeutic properties (Gelmi & Pocar, 1992; Albreht et al., 2009; Zanatta et al., 2020).

Potential in Cancer Research

  • A particular derivative, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, shows promise in overcoming drug resistance in cancer therapy. It exhibits low micromolar cytotoxicity against a range of hematologic and solid tumor cells and could potentially treat cancers with multiple drug resistance (Das et al., 2009).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The compound has shown promise in scientific research, particularly in the field of anti-cancer therapeutics . Its complex structure and diverse applications make it a valuable compound for various studies. Future research may focus on further exploring its potential applications and understanding its mechanism of action in more detail.

properties

IUPAC Name

ethyl 2-ethoxy-4-oxofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-3-12-8(11)7-6(10)5-14-9(7)13-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMYNVMHWVMOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)CO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549535
Record name Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

CAS RN

36717-48-3
Record name Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl malonate (8.0 mL, 0.052 mol) was added dropwise to a solution of sodium hydride (60% w/w in oil, 4.2 g, 0.11 mol) in anhydrous tetrahydrofuran (130 mL) that cooled with ice bath. The mixture was refluxed for 7 min. The reaction mixture was cooled with ice bath, chloroacetyl chloride (4.2 mL, 0.052 mol) was added dropwise to the reaction mixture and stirred for 1 h then stirred at 45° C. for 1 h. Cooled to ambient temperature, the reaction mixture was diluted with water, and extracted with chloroform for 4 times. The organic layer was dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel(chloroform/methanol) to afford ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate as solid (5.0 g, y. 48%).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AC Huang, CS Lin, JC Lien, HC Lai… - Oncology …, 2020 - spandidos-publications.com
Furoquinolone and its derivatives exhibit antimicrobial, anti‑allergic, anti‑inflammatory and anticancer properties. The present study investigated the anti‑tumor activity of synthesized …
Number of citations: 2 www.spandidos-publications.com
TP Lin, B Shieh, SC Kuo - Journal of Natural Products, 1987 - ACS Publications
A synthesis of the naturally occurring alkaloid, isomaculosidine, has been carried out. The synthesis starts with ethyl-2-(2, 4-dimethoxyanilino)-4-oxo-4, 5-dihydrofuran-3-carboxylate [4] …
Number of citations: 8 pubs.acs.org
SC Kuo, SC Huang, LJ Huang… - Journal of …, 1991 - Wiley Online Library
A series of new N‐alkyl‐2,3,4,9‐tetrahydrofuro[2,3‐b]quinoline‐3,4‐dione and N‐alkyl‐4,9‐dihydrofuro[2,3‐b]‐quinolin‐4‐one derivatives were prepared and evaluated for their anti‐…
Number of citations: 13 onlinelibrary.wiley.com
T Irie, T Asami, A Sawa, Y Uno… - Journal of Medicinal …, 2021 - ACS Publications
CDC7, a serine-threonine kinase, plays conserved and important roles in regulation of DNA replication and has been recognized as a potential anticancer target. We report here the …
Number of citations: 5 pubs.acs.org
M Xu, J Zhu, Y Diao, H Zhou, X Ren… - Journal of Medicinal …, 2013 - ACS Publications
Taking the emergence of drug resistance and lack of effective antimalarial vaccines into consideration, it is of significant importance to develop novel antimalarial agents for the …
Number of citations: 53 pubs.acs.org
SC Kuo, SY TSAI, HANTEH LI, CH WU… - Chemical and …, 1988 - jstage.jst.go.jp
In a previous paper1) of this series, we reported the antiallergic activity of a novel series of N-alkylfuro [2, 3-b] quinoline-3, 4 (2H, 9H)-diones of type I, that were developed on the basis …
Number of citations: 54 www.jstage.jst.go.jp
CP Changa, TP Lina, JP Wangb, SC Kuoa
Number of citations: 0
謝博進, 林宗平 - 化學, 1990 - airitilibrary.com
本研究係以改良之Tuppy-Böhm法^((1,9))進行天然分離之呋喃喹啉酮類生物鹼Isotaifine之全合成,而以2-methoxyaniline與ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate反應得到之…
Number of citations: 0 www.airitilibrary.com
謝博進, 林宗平 - 化學, 1990 - airitilibrary.com
本研究以改良之Tuppy-Böhm法進行天然分離之呋喃喹啉酮類生物鹼Acrophylline之全合成,而以由3-methoxyaniline與ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate反應得到之ethyl 2…
Number of citations: 0 www.airitilibrary.com
朱瑞元 - 1993
Number of citations: 0

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